

DCLK1-Targeting Agents in Research

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Compound Focus: Dclk1-IN-4

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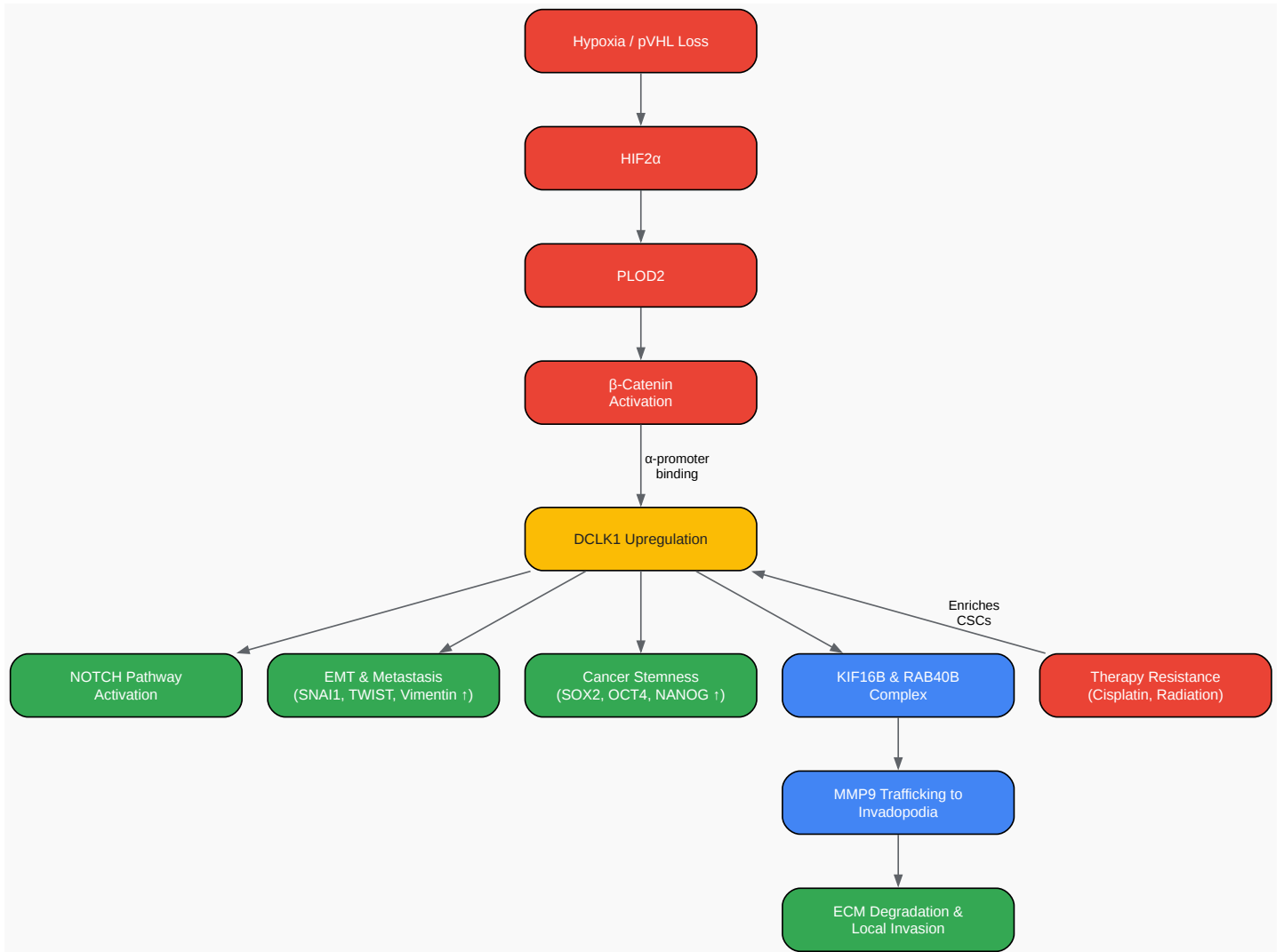
Agent Name	Type / Target	Key Characteristics & Findings	Supporting Evidence
DCLK1-IN-1 [1]	Small-molecule kinase inhibitor (ATP-competitive)	- First selective, <i>in vivo</i> -compatible chemical probe for DCLK1 kinase domain [1].	
		<ul style="list-style-type: none">• Potent activity ($IC_{50} = 9.5$ nM in binding assay).• >1000-fold selectivity over ERK5 and BRD4 [1].• Inhibits patient-derived PDAC organoid growth; modulates cell motility pathways [1]. LRRK2-IN-1 [1] [2] Multi-targeted kinase inhibitor - Used as a pharmacological tool to inhibit DCLK1 prior to development of selective probes [1].• Reduces proliferation, invasion, and migration in HNSCC cell lines; downregulates NOTCH signaling [2]. Novel D-Peptides (e.g., D-Peptide 1) [3] Peptide targeting extracellular domain (NKEBD) - Targets unique C-terminal domain of DCLK1 isoforms 2/4 (non-kinase function) [3].• Suppresses PDAC cell proliferation and tumor growth <i>in vivo</i> by ~60% [3].• Modulates interactions with pro-tumorigenic proteins like plasma Gelsolin [3]. CBT-15 [3] [4] Monoclonal Antibody (mAb) - Targets the extracellular Non-Kinase Extracellular Binding Domain (NKEBD) of DCLK1 isoforms 2/4 [4].• Shows anti-tumor activity in preclinical models by disrupting tumor-stromal interactions [3]. 	

DCLK1 Biology and Signaling Pathways

DCLK1 is a serine/threonine kinase recognized as a marker for cancer stem cells (CSCs) and a central driver of tumorigenesis in many solid malignancies [5] [6]. Its oncogenic function is mediated through several key mechanisms and signaling pathways.

- **Core Oncogenic Functions:** DCLK1 promotes **cancer stemness** (self-renewal, tumor initiation), **epithelial-mesenchymal transition (EMT)**, **metastasis**, and **therapy resistance** [5] [7] [6]. It is upregulated in various cancers, including pancreatic (PDAC), head and neck (HNSCC), renal cell carcinoma (ccRCC), and non-small cell lung cancer (NSCLC) [1] [2] [8].
- **Key Signaling Pathways:** Research has placed DCLK1 as a key node in several pro-tumorigenic pathways. It positively regulates the **NOTCH signaling** pathway in HNSCC [2]. In clear cell renal cell carcinoma (ccRCC), a **hypoxia-HIF2 α -PLOD2- β -catenin** axis drives the expression of long DCLK1 isoforms, fueling malignancy [8]. DCLK1 also interacts with **KIF16B and RAB40B** to traffic matrix metalloproteinases (MMPs) like MMP9 to invadopodia, facilitating extracellular matrix (ECM) degradation and invasion in HNSCC [9].

The diagram below illustrates these core mechanisms and pathways.



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Diagram summarizing the core oncogenic functions and key signaling pathways regulated by DCLK1, based on recent literature.

Experimental Protocols for DCLK1 Research

For your technical guide, here are detailed methodologies for key experiments cited in the literature, which are fundamental for validating DCLK1-targeting compounds.

- In Vitro Kinase Assay (Biochemical Inhibition) [1]:
 - **Purpose:** To measure the direct inhibition of DCLK1 kinase activity by a compound.
 - **Protocol:** Use recombinant DCLK1 kinase domain protein. The reaction mixture includes kinase buffer, ATP (e.g., 50 μ M, including 33 P-labeled ATP for radioactivity-based detection or cold ATP for other methods), and a suitable substrate. Pre-incubate the kinase with varying concentrations of the inhibitor (e.g., DCLK1-IN-1) before starting the reaction with ATP. After incubation, quantify phosphate incorporation into the substrate. Calculate IC_{50} values from the dose-response curve.
- NanoBRET Target Engagement Assay (Cellular Binding) [1]:
 - **Purpose:** To confirm direct binding of the inhibitor to DCLK1 in live cells.
 - **Protocol:** Transfect cells (e.g., HCT116) with a plasmid encoding for a DCLK1-NanoLuc fusion protein. Incubate the cells with a cell-permeable, fluorescently labeled tracer molecule (e.g., TAE684-NanoBRET-590) that binds to DCLK1's ATP pocket. Co-treat with increasing concentrations of the unlabeled test inhibitor (e.g., DCLK1-IN-1). As the test compound binds to DCLK1, it displaces the tracer, leading to a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal. The IC_{50} value represents the potency of cellular target engagement.
- Patient-Derived Organoid (PDO) Viability Assay [1]:
 - **Purpose:** To test compound efficacy in a more physiologically relevant, human-derived 3D model.
 - **Protocol:** Establish organoids from patient tumor samples (e.g., pancreatic PDAC) in a basement membrane extract (BME/Cultrex). Embed organoids and culture in specific growth factor-enriched medium. Treat organoids with serial dilutions of the inhibitor. After several days

(e.g., 5-7 days), assess viability using assays like CellTiter-Glo 3D. This model is particularly valuable for demonstrating context-specific sensitivity.

- Invadopodia Function Assay [9]:
 - **Purpose:** To visualize and quantify the ECM degradation capacity of cancer cells, which is regulated by DCLK1.
 - **Protocol:** Plate HNSCC cells (e.g., FaDu) on a coverslip coated with a fluorescently labeled gelatin matrix (e.g., Oregon Green 488-conjugated gelatin). After a period of incubation (e.g., 4-6 hours), fix the cells and stain for actin (with phalloidin) and invadopodia components (e.g., cortactin). Use confocal microscopy to identify dark spots of degraded gelatin that colocalize with actin/cortactin-rich puncta (invadopodia). Quantify the percentage of cells forming invadopodia and the total area of degradation.

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